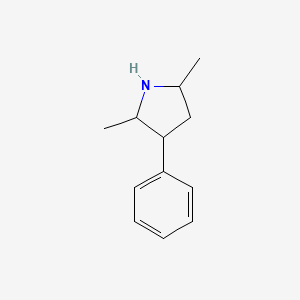

2,5-Dimethyl-3-phenyl-pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

2,5-dimethyl-3-phenylpyrrolidine |

InChI |

InChI=1S/C12H17N/c1-9-8-12(10(2)13-9)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3 |

InChI Key |

NAMYMELPHNHNLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(N1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dimethyl 3 Phenyl Pyrrolidine and Its Stereoisomers

Retrosynthetic Analysis Approaches for the Pyrrolidine (B122466) Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For the 2,5-dimethyl-3-phenyl-pyrrolidine core, several strategic bond disconnections can be envisioned.

Strategic Bond Disconnections for this compound Synthesis

The synthesis of the 2,5-disubstituted pyrrolidine core has been the focus of numerous studies, leading to a variety of disconnection strategies targeting each of the five bonds within the pyrrolidine ring. nih.gov Common approaches involve the formation of one or two carbon-nitrogen (C-N) bonds or a key carbon-carbon (C-C) bond in the final ring-closing step.

A prevalent retrosynthetic strategy involves disconnecting the pyrrolidine ring to reveal acyclic precursors. For instance, a double C-N bond disconnection leads back to a 1,4-dicarbonyl compound and a primary amine. In the context of this compound, this would translate to a substituted hexane-2,5-dione derivative and an appropriate amine. The Paal-Knorr synthesis, a classic method for pyrrole (B145914) formation from 1,4-dicarbonyls and primary amines, can be adapted for pyrrolidine synthesis through subsequent reduction. mdpi.comresearchgate.net

Another common disconnection is at a single C-N bond, which can lead to a γ-amino ketone or a γ-amino alcohol precursor. Cyclization of such precursors via intramolecular reductive amination or intramolecular substitution, respectively, can then form the pyrrolidine ring.

Disconnection of a C-C bond, such as the C2-C3 or C4-C5 bond, can also be a viable strategy. For example, a [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a powerful method for constructing the pyrrolidine ring, forming two new C-C bonds in a single step. rsc.orgscholaris.ca

Enantioselective and Diastereoselective Synthesis of this compound

Controlling the stereochemistry at the three chiral centers of this compound is a significant synthetic challenge. Various strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. mdpi.com This often involves the use of a chiral catalyst to control the stereochemical outcome of the ring-forming reaction.

One of the most effective methods for the asymmetric synthesis of pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. rsc.org Chiral metal complexes, often involving copper, silver, or rhodium, can catalyze this reaction to produce highly enantioenriched pyrrolidines. The choice of ligand for the metal catalyst is crucial for achieving high levels of stereocontrol.

Furthermore, organocatalysis has provided a complementary approach to the asymmetric synthesis of pyrrolidines. mdpi.comwhiterose.ac.uk Chiral Brønsted acids, such as phosphoric acids, can catalyze intramolecular aza-Michael additions to form pyrrolidines with high enantioselectivity. whiterose.ac.uk Similarly, proline and its derivatives have been extensively used as organocatalysts for various asymmetric transformations that can lead to chiral pyrrolidine structures. mdpi.com

Chiral Auxiliary-Mediated Stereocontrol

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in asymmetric synthesis. capes.gov.bryoutube.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter(s) have been established, the auxiliary is removed.

For the synthesis of substituted pyrrolidines, chiral auxiliaries can be incorporated into either the acyclic precursor or one of the reactants in a cycloaddition reaction. For instance, a chiral amine can be used as a starting material, and its stereocenter can influence the formation of new stereocenters during the cyclization process. Evans' chiral auxiliaries, based on oxazolidinones, are widely used to direct alkylation and aldol (B89426) reactions, which can be key steps in the construction of the pyrrolidine precursor. youtube.com

Diastereoselective Cyclization Strategies

Diastereoselective cyclization reactions are employed when one or more stereocenters are already present in the acyclic precursor. The existing stereocenter(s) can direct the formation of new stereocenters during the ring-closing step.

For example, the reduction of a chiral enamine derived from pyroglutamic acid has been shown to be a diastereoselective method for synthesizing 2,5-disubstituted pyrrolidines. nih.gov The stereochemical outcome of this reduction can be influenced by the nature of the protecting group on the nitrogen atom.

Another approach involves the diastereoselective addition of an organometallic reagent to a chiral sulfinimine, followed by intramolecular cyclization. This method has been successfully used to prepare N-protected pyrrolidines with excellent diastereoselectivity. nih.govnih.gov

| Strategy | Key Features |

| Asymmetric Catalysis | Utilizes chiral catalysts (metal complexes or organocatalysts) to control stereochemistry during ring formation. rsc.orgmdpi.comwhiterose.ac.uk |

| Chiral Auxiliary | A temporary chiral group directs the stereochemical outcome of reactions. capes.gov.bryoutube.comyoutube.com |

| Diastereoselective Cyclization | Existing stereocenters in an acyclic precursor guide the formation of new stereocenters during ring closure. nih.govnih.govnih.gov |

Novel Synthetic Routes to this compound

The development of novel and efficient synthetic routes to substituted pyrrolidines remains an active area of research. nih.gov Biocatalysis and multicomponent reactions are among the innovative approaches being explored.

A one-pot chemoenzymatic cascade has been developed for the regio- and stereoselective synthesis of 2,5-disubstituted pyrrolidines. nih.gov This method utilizes a combination of a transaminase and a monoamine oxidase to achieve high enantio- and diastereoselectivity. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient way to construct complex molecules like substituted pyrrolidines. tandfonline.com The Ugi and Passerini reactions are classic examples of MCRs that can be adapted for the synthesis of nitrogen-containing heterocycles.

One-Pot Syntheses

One-pot, multicomponent reactions are highly valued for their efficiency, as they allow for the synthesis of complex molecules like polysubstituted pyrrolidines in a single step from simple precursors, minimizing intermediate isolation and purification steps. tandfonline.comrsc.org

A primary strategy for assembling the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. wikipedia.orgrsc.org This method is powerful for creating the five-membered ring with high regio- and stereoselectivity. wikipedia.orgacs.org For the target molecule, a plausible one-pot approach would involve the in situ generation of an azomethine ylide from the condensation of an alanine (B10760859) derivative (to install one of the methyl groups) with an aldehyde. This dipole would then react with a phenyl-substituted alkene, such as a styrene (B11656) derivative, to form the 2-methyl-4-phenyl-pyrrolidine core. Subsequent functionalization would be required to install the second methyl group. More advanced one-pot cycloadditions can construct densely substituted pyrrolidines with multiple stereocenters in a single, highly controlled step. acs.org

Another relevant one-pot method is the intramolecular aminomercuration-demercuration of specific alkenylamines. This has been successfully used to synthesize trans-2,5-dimethylpyrrolidine, directly establishing the relative stereochemistry of the two methyl groups found in the target compound. acs.orgacs.org Furthermore, efficient one-pot, three-component protocols using novel nanocatalysts have been developed for the stereoselective synthesis of complex spirocyclic pyrrolidines, showcasing the broad applicability of these methods. rsc.org

Flow Chemistry Applications in Pyrrolidine Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of organic compounds, offering significant advantages over traditional batch processing. These benefits include superior control over reaction parameters (temperature, pressure, and residence time), enhanced safety for highly exothermic or hazardous reactions, and improved scalability. researchgate.net

The application of flow chemistry is particularly relevant for the synthesis of complex heterocyclic structures like substituted pyrrolidines. rsc.org Key pyrrolidine-forming reactions, such as 1,3-dipolar cycloadditions, have been successfully adapted to flow reactor systems. researchgate.net This allows for precise temperature management, which is critical for controlling the selectivity of the reaction, and enables the safe use of reactive intermediates. The high surface-area-to-volume ratio in microreactors facilitates rapid heating and cooling, providing a level of control that is often unachievable in batch reactions. This precise control is instrumental in optimizing the yield and stereochemical purity of the desired this compound stereoisomers.

Optimization of Synthetic Conditions for this compound Yield and Purity

The successful synthesis of a specific stereoisomer of this compound with high yield and purity hinges on the careful optimization of several key reaction parameters.

Solvent Effects on Reaction Outcomes

The choice of solvent can profoundly impact the outcome of a chemical reaction, influencing reaction rates, yields, and, critically, stereoselectivity. acs.org In the synthesis of pyrrolidines via 1,3-dipolar cycloaddition, a systematic screening of solvents is a standard optimization step. For example, in a model three-component reaction to form N-fused pyrrolidinyl spirooxindoles, both protic and aprotic solvents were tested. nih.gov The results indicated that polar protic solvents like ethanol (B145695) and methanol (B129727) provided superior yields compared to other solvents like acetonitrile, dichloromethane, or THF. nih.gov

This highlights that for the synthesis of this compound, a similar solvent screening process would be essential. The polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize transition states, thereby directing the reaction toward the desired product and stereoisomer.

| Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| DCM | 75 | >20:1 | nih.gov |

| THF | 81 | >20:1 | nih.gov |

| Toluene | 62 | >20:1 | nih.gov |

| MeOH | 92 | >20:1 | nih.gov |

| EtOH | 94 | >20:1 | nih.gov |

Temperature and Pressure Influence

Temperature and pressure are fundamental parameters that control reaction kinetics and thermodynamics. In industrial settings, the synthesis of the parent pyrrolidine compound from 1,4-butanediol (B3395766) and ammonia (B1221849) is conducted at high temperatures (165–200 °C) and pressures (17–21 MPa) to achieve efficient conversion. wikipedia.org

However, for the stereochemically complex synthesis of this compound, temperature control is more nuanced. Many stereoselective transformations, including asymmetric cycloadditions, are performed at room temperature or lower to enhance selectivity by favoring one transition state over another. acs.org For instance, certain aldol reactions to form pyrrolidine precursors are run at -35 °C. mdpi.com Conversely, some cyclization steps may require heating under reflux to overcome activation energy barriers. acs.org Optimization of temperature is therefore a delicate balance between achieving a reasonable reaction rate and maximizing the stereochemical purity of the product by preventing side reactions or epimerization at the sensitive stereocenters.

Catalyst Loading and Ligand Design

Catalysis is the cornerstone of modern stereoselective synthesis. The ability to generate specific stereoisomers of this compound relies almost entirely on the use of chiral catalysts. This involves meticulous catalyst selection, optimization of catalyst loading, and sophisticated ligand design.

Catalyst Loading: The amount of catalyst used is a key factor in both the efficiency and cost-effectiveness of a synthesis. While initial screenings might use higher loadings (e.g., 5-10 mol%), significant effort is dedicated to reducing this amount. Through mechanistic and kinetic studies, catalyst loadings for some organocatalytic processes have been successfully lowered to as little as 0.05-1 mol% while maintaining high yields and stereoselectivity. mdpi.comacs.org

Ligand Design: In metal-catalyzed reactions, the chiral ligand is arguably the most critical component. The ligand binds to the metal center and creates a well-defined chiral environment that directs the approach of the substrates, thereby controlling the stereochemical outcome of the reaction. A wide array of metals (Rh, Ir, Co, Ni, Au) and custom-designed chiral ligands have been employed for the synthesis of substituted pyrrolidines. acs.orgacs.orgnih.govnih.govnih.gov

Organocatalysts: Chiral spiro-pyrrolidine silyl (B83357) ethers and proline-based peptides have been designed as highly effective organocatalysts for reactions like Michael additions, achieving excellent enantioselectivity (up to 99% ee). mdpi.comrsc.org

Metal-Ligand Complexes: Catalyst-tuning allows for divergent synthesis, where the same starting material can be converted into different regioisomers by simply changing the catalyst system (e.g., a Co/BOX catalyst for C3-alkylation versus a Ni/L6 catalyst for C2-alkylation of a pyrroline). acs.org The design of ligands with multiple chirality elements, such as ferrocene-derived phosphine-phosphoramidites, has led to rhodium catalysts capable of achieving >99.9% ee in asymmetric hydrogenations to form chiral pyrrolidine precursors. nih.gov Gold-based catalysts with JohnPhos-type ligands containing a remote 2,5-diarylpyrrolidine unit have also proven highly effective in enantioselective cyclizations. nih.gov

The selection of the appropriate metal and ligand combination is therefore the most powerful tool available for the targeted synthesis of any one of the specific stereoisomers of this compound.

| Catalyst System (Metal/Ligand) | Reaction Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|

| CoBr₂ / BOX Ligand | Hydroalkylation | Up to 97% | acs.org |

| Rh / Ferrocenyl-Phosphoramidite | Asymmetric Hydrogenation | >99.9% | nih.gov |

| IrCl(CO)(PPh₃)₂ (Vaska's complex) | Reductive [3+2] Cycloaddition | High diastereoselectivity | acs.orgnih.gov |

| Rh₂(S-PTAD)₄ | C-H Functionalization | 97% | acs.org |

| Chiral Spiro-pyrrolidine Silyl Ether | Michael Addition (Organocatalysis) | Up to 99% | rsc.org |

| Au(I) / JohnPhos-type Ligand | [4+2] Cycloaddition | High | nih.gov |

Chemical Reactivity and Derivatization Pathways of 2,5 Dimethyl 3 Phenyl Pyrrolidine

Functionalization of the Pyrrolidine (B122466) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it a nucleophilic and basic center, readily participating in reactions with various electrophiles.

N-Alkylation: As a typical secondary amine, the nitrogen atom of 2,5-dimethyl-3-phenyl-pyrrolidine can be readily alkylated by reaction with alkyl halides through a nucleophilic substitution reaction (SN2). ucalgary.ca The reaction involves the attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, leading to the formation of a tertiary amine. msu.edu However, the resulting tertiary amine can also be nucleophilic and may react further with the alkylating agent to form a quaternary ammonium (B1175870) salt. wikipedia.org This potential for overalkylation can sometimes lead to a mixture of products. ucalgary.ca To achieve selective mono-alkylation, the reaction conditions, such as the stoichiometry of the reactants and the choice of base, can be carefully controlled. acs.org

N-Acylation: The pyrrolidine nitrogen can also undergo acylation when treated with acylating agents like acid chlorides, anhydrides, or esters in a nucleophilic acyl substitution reaction. byjus.com This reaction is generally very efficient and leads to the formation of a stable tertiary amide. youtube.comresearchgate.net The presence of a non-nucleophilic base, such as pyridine, is often employed to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product. byjus.com N-acylation is a common strategy for protecting the amine functionality or for introducing further functional handles onto the molecule. researchgate.net

Table 1: General N-Alkylation and N-Acylation Reactions of Secondary Amines

| Reaction Type | Reagents & Conditions | Product Type | General Mechanism |

| N-Alkylation | Alkyl halide (e.g., R-X), often with a base | Tertiary amine | Nucleophilic Substitution (SN2) |

| N-Acylation | Acyl chloride (e.g., RCOCl) or anhydride (B1165640) (e.g., (RCO)₂O), often with a base (e.g., pyridine) | Tertiary amide | Nucleophilic Acyl Substitution |

The functionalization of the pyrrolidine nitrogen provides a gateway to the synthesis of more complex N-substituted heterocyclic systems. By choosing an N-alkylating or N-acylating agent that contains a second reactive functional group, intramolecular cyclization can be induced to form bicyclic or more elaborate structures. For instance, alkylation with a dihaloalkane could, under appropriate conditions, lead to the formation of a new ring fused to the pyrrolidine. Similarly, acylation with a reagent containing a suitable functional group could set the stage for a subsequent intramolecular reaction to build a new heterocyclic ring system. The synthesis of such complex molecules often relies on a multi-step sequence where the initial N-functionalization is a key step. organic-chemistry.org

Reactivity at the Phenyl Moiety

The phenyl group attached to the pyrrolidine ring is susceptible to electrophilic attack, allowing for the introduction of various substituents onto the aromatic ring.

The pyrrolidine ring, being an alkyl substituent on the phenyl group, acts as an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. msu.edulibretexts.org This is due to the electron-donating inductive effect of the alkyl group, which stabilizes the positively charged intermediate (arenium ion) formed during the substitution, particularly when the attack occurs at the ortho and para positions. youtube.com Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to proceed preferentially at the positions ortho and para to the point of attachment of the pyrrolidine ring. chemistry.coach The steric hindrance imposed by the adjacent 2,5-dimethyl-pyrrolidine moiety might influence the ortho:para product ratio, potentially favoring substitution at the less hindered para position. libretexts.org

Table 2: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Typical Reagents | Expected Major Products (Substituent Position) |

| Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro derivatives |

| Bromination | Br₂, FeBr₃ | ortho-bromo and para-bromo derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-acyl and para-acyl derivatives |

| Sulfonation | Fuming H₂SO₄ | ortho-sulfonic acid and para-sulfonic acid derivatives |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org For this compound, the secondary amine itself is not an effective DMG. However, upon N-functionalization, particularly N-acylation to form an amide or conversion to a tertiary amine, the nitrogen-containing substituent can act as a DMG. harvard.eduuwindsor.ca For example, an N-acyl derivative could direct lithiation to the ortho position of the phenyl ring. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity. chem-station.com This two-step sequence of N-acylation followed by directed ortho-metalation would provide a versatile route to specifically functionalized derivatives of this compound.

Reactivity at the Pyrrolidine Ring Carbons (excluding Nitrogen)

The C-H bonds on the saturated carbon framework of the pyrrolidine ring are generally unreactive towards many common reagents due to their high bond dissociation energies and low acidity. rsc.org However, recent advancements in C-H functionalization chemistry have provided methods to selectively activate and transform these otherwise inert bonds. researchgate.net

Modern catalytic systems, often employing transition metals like iron or palladium, can facilitate the direct introduction of functional groups at the C-H bonds of pyrrolidines. nih.govacs.org These reactions can proceed via various mechanisms, including hydrogen atom abstraction or concerted metalation-deprotonation pathways. For this compound, such methods could potentially allow for the functionalization of the C-H bonds at positions 2, 3, 4, and 5, although the regioselectivity would be highly dependent on the specific catalyst and reaction conditions employed. For instance, some methods have shown selective functionalization at the α-position to the nitrogen in pyrrolidines. rsc.org The presence of the existing substituents (dimethyl and phenyl groups) would also play a significant role in directing the regiochemical outcome of any C-H activation reaction.

Stereoselective α-Functionalization to Nitrogen

In related pyrrolidine systems, stereoselective α-functionalization is often achieved through the use of chiral auxiliaries or catalysts. For instance, the use of N-Boc protecting groups allows for subsequent deprotonation and diastereoselective alkylation or acylation. The inherent chirality of this compound could potentially be exploited to direct the stereochemical outcome of such reactions, a concept that warrants further investigation.

C-H Activation Studies on the Pyrrolidine Ring

Direct functionalization of C-H bonds is a powerful and atom-economical strategy for molecular derivatization. In the context of this compound, the pyrrolidine ring presents multiple C-H bonds that could potentially be activated. Research in the broader field of C-H activation on saturated heterocycles has demonstrated the feasibility of such transformations, often employing transition metal catalysts.

Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Core

The pyrrolidine ring, while generally stable, can undergo ring-opening and ring-expansion reactions under specific conditions, providing pathways to different heterocyclic systems or acyclic compounds. Such transformations can be valuable in the synthesis of complex molecules.

Methodologies for the ring contraction of pyridines to pyrrolidines have been developed, showcasing the interconversion of six- and five-membered nitrogen heterocycles. nih.gov These methods often involve photochemical or transition-metal-catalyzed processes. nih.gov Conversely, ring-expansion reactions of pyrrolidines can lead to the formation of piperidines or other larger ring systems. While specific examples involving this compound are not prominent in the literature, the general reactivity patterns of pyrrolidines suggest that reactions involving cleavage of the C-N or C-C bonds of the ring could be induced by appropriate reagents. For example, reductive ring-opening of N-acylpyrrolidines is a known transformation. The substituents on the this compound ring would be expected to influence the feasibility and outcome of such reactions.

Formation of Coordination Complexes with Metal Centers (Non-Catalytic Focus)

The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The formation of coordination complexes can significantly alter the electronic and steric properties of the pyrrolidine derivative and can be a prelude to its use in catalysis or materials science.

Theoretical and Computational Chemistry Studies on 2,5 Dimethyl 3 Phenyl Pyrrolidine

Density Functional Theory (DFT) Calculations for Electronic Structure

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

For substituted pyrrolidinones, DFT calculations have been used to investigate their electronic properties, including HOMO and LUMO energies. arabjchem.org In the case of 2,5-Dimethyl-3-phenyl-pyrrolidine, the phenyl and methyl substituents will influence the electron distribution and, consequently, the energies and shapes of the frontier orbitals. The phenyl group, depending on its conformation, can participate in conjugation, affecting the electronic landscape. The nitrogen atom's lone pair is expected to be a significant contributor to the HOMO.

To illustrate the concept, the following table presents hypothetical HOMO and LUMO energy values and the resulting energy gap for a generic substituted pyrrolidine (B122466), as might be determined by DFT calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| Energy Gap (ΔE) | 5.7 |

Note: The data in this table is illustrative and not based on actual calculations for this compound.

DFT calculations are instrumental in elucidating reaction mechanisms by modeling the transition states of synthetic pathways. nih.gov For the synthesis of substituted pyrrolidines, computational studies can help determine the stereoselectivity of reactions by comparing the activation energies of different reaction pathways. emich.edu For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations have shown that kinetic selectivity is more significant than thermodynamic selectivity in determining the major product. beilstein-journals.org

Aza-Cope-Mannich tandem reactions, a method to form formyl pyrrolidines, have been studied computationally to understand how substituents affect the energy profile and stereoselectivity of the reaction. emich.edu Such studies on related pyrrolidine syntheses suggest that for this compound, theoretical modeling of transition states could predict the most favorable synthetic routes and the stereochemical outcomes.

Conformational Analysis using Molecular Mechanics and Dynamics

The three-dimensional structure and conformational flexibility of this compound are key to its properties and interactions. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of molecules.

Molecular mechanics methods, such as the MM2 force field, can be used to perform conformational analysis and identify stable conformers. doi.org By systematically rotating the rotatable bonds of this compound, a potential energy surface can be generated, revealing the various energy minima corresponding to stable conformations. The relative energies of these conformers determine their population at a given temperature. For a molecule like this, key rotations would include the bond connecting the phenyl group to the pyrrolidine ring and the bonds to the methyl groups.

The following table illustrates a hypothetical relative energy landscape for different conformers of a substituted pyrrolidine.

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Global Minimum | 0.00 | 75.3 |

| Conformer 2 | 0.50 | 18.9 |

| Conformer 3 | 1.20 | 5.8 |

Note: The data in this table is for illustrative purposes and does not represent calculated values for this compound.

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. These conformations are crucial for determining the relative orientations of the substituents. The puckering of the pyrrolidine ring in proline residues, for instance, has been extensively studied and is known to exist in "UP" and "DOWN" forms.

For this compound, the substituents will influence the preferred pucker of the pyrrolidine ring to minimize steric strain. The interplay between the orientations of the two methyl groups and the phenyl group will dictate the most stable ring conformation. The relative stereochemistry of these substituents (i.e., cis or trans) will have a significant impact on the conformational preferences.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, ECD spectra)

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the structural elucidation and characterization of molecules.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the chemical shifts of ¹H and ¹³C nuclei. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in a given conformation and then performing a Boltzmann averaging over the different low-energy conformers, a theoretical NMR spectrum can be generated. researchgate.net Comparing these predicted spectra with experimental data can help to confirm the structure and assign the resonances. The accuracy of these predictions can be further improved by applying scaling factors derived from linear regression analysis of calculated versus experimental shifts for a set of known compounds. youtube.com

Electronic Circular Dichroism (ECD) spectroscopy is a vital technique for determining the absolute configuration of chiral molecules. researchgate.net Theoretical calculations of ECD spectra, typically performed using time-dependent DFT (TD-DFT), can be compared with experimental spectra to assign the stereochemistry. researchgate.netq-chem.com The calculated ECD spectrum is highly sensitive to the molecular conformation, making accurate conformational analysis a prerequisite for reliable predictions. researchgate.net For a chiral molecule like this compound, with multiple stereocenters, ECD spectral prediction would be an invaluable tool for determining its absolute configuration.

Ab Initio and Semi-Empirical Calculations for Reaction Mechanism Elucidation

In the field of computational chemistry, ab initio and semi-empirical calculations are powerful tools for elucidating the intricate details of reaction mechanisms. While specific studies on This compound are not documented, research on other substituted pyrrolidines demonstrates the utility of these methods. emich.eduemich.edu

Ab initio (from first principles) calculations solve the Schrödinger equation without the use of experimental data, providing a highly accurate, albeit computationally expensive, description of the electronic structure of molecules. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required to move between them. For a hypothetical reaction involving the formation or transformation of This compound , ab initio methods could be employed to:

Determine the most stable conformations of the molecule.

Calculate the energy barriers for various reaction pathways, thus predicting the most likely mechanism. rsc.org

Investigate the role of catalysts, such as Lewis acids, in lowering the activation energy of key reaction steps. acs.org

Semi-empirical methods, in contrast, utilize some parameters derived from experimental data to simplify the calculations. While less accurate than ab initio methods, they are significantly faster, allowing for the study of larger molecular systems and more complex reactions. These methods are particularly useful for initial explorations of reaction mechanisms before committing to more computationally intensive ab initio calculations. For instance, in the synthesis of pyrrolidine derivatives, semi-empirical calculations can be used to quickly screen different reaction conditions or substituent effects to identify promising avenues for further investigation. emich.edu

A computational study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) illustrates the application of these principles. rsc.orgresearchgate.net The researchers used quantum chemical calculations to map the energy profile of the entire one-pot synthesis, which includes a Michael addition, a Nef-type rearrangement, and cyclization to form the pyrrolidine ring. rsc.orgresearchgate.net Their calculations identified the energy barrier for each step, with the tautomerization of the nitrosohydroxymethyl group having a significant energy barrier of 178.4 kJ mol⁻¹. rsc.orgresearchgate.net Such detailed mechanistic insights are invaluable for optimizing reaction conditions and improving product yields.

Should research on This compound be undertaken, a similar approach would likely be adopted. The table below illustrates the kind of data that would be generated from such a study.

Table 1: Hypothetical Energy Barriers for a Proposed Reaction Pathway of a Pyrrolidine Derivative (Note: This table is for illustrative purposes only and does not represent actual data for this compound.)

| Reaction Step | Computational Method | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Initial Reactant Adduct Formation | DFT B3LYP/6-31G* | 21.7 |

| Intermediate Tautomerization | DFT B3LYP/6-31G* | 197.8 |

Quantum Chemical Studies on Chirality and Stereoselectivity Mechanisms

The stereochemical outcome of a reaction is of paramount importance in organic synthesis, particularly for pharmaceutical compounds where only one stereoisomer may be biologically active. emich.edu Quantum chemical studies are instrumental in understanding and predicting the chirality and stereoselectivity of reactions that produce molecules like This compound , which contains multiple chiral centers.

While specific quantum chemical studies on This compound are unavailable, research on the stereoselective synthesis of other substituted pyrrolidines highlights the methodologies used. emich.eduacs.org These studies often employ Density Functional Theory (DFT) and other quantum chemical methods to investigate the factors that govern the preferential formation of one stereoisomer over others. nih.gov

Key areas of investigation in such studies include:

Transition State Analysis: By calculating the energies of the transition states leading to different stereoisomers, researchers can predict the diastereomeric or enantiomeric excess of a reaction. The stereoisomer formed via the lowest energy transition state is expected to be the major product.

Influence of Chiral Catalysts and Auxiliaries: Quantum chemical calculations can model the interaction between the reactants and a chiral catalyst or a chiral auxiliary. acs.orgacs.org This allows for a rational understanding of how the chiral environment influences the stereochemical course of the reaction. For example, a study on the synthesis of chiral pyrrolidines with two quaternary stereocenters used DFT calculations to show how the choice of a specific ligand in a copper(I)-catalyzed cycloaddition could control the regioselectivity of the reaction. nih.gov

Substituent Effects: The nature and position of substituents on the reacting molecules can have a profound impact on stereoselectivity. Computational models can systematically vary substituents to predict their effect on the stereochemical outcome, guiding the design of more selective syntheses. acs.org For instance, in the computational analysis of the aza-Cope-Mannich reaction, the presence of an electron-withdrawing group at the nitrogen center was found to increase the activation energy of the first step, which was predicted to lead to poor product stereoselectivity. emich.eduemich.edu

A review of stereoselective synthesis methods for pyrrolidine-containing drugs underscores the importance of these computational approaches in developing synthetic routes to optically pure compounds. mdpi.comresearchgate.netnih.gov Should quantum chemical studies be performed on This compound , they would aim to provide a detailed, three-dimensional picture of the reaction pathways and the origins of stereocontrol.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nitromethane |

| Coumarin |

| Pyrrolidinedione |

Applications of 2,5 Dimethyl 3 Phenyl Pyrrolidine As a Synthetic Scaffold and Precursor

Role as a Chiral Building Block in Asymmetric Synthesis

The C₂-symmetrical scaffold of 2,5-disubstituted pyrrolidines is of paramount importance in both metal-catalyzed and organocatalytic reactions. rsc.orgresearchgate.net These structures serve as privileged ligands and chiral auxiliaries, guiding the stereochemical outcome of chemical transformations to yield enantiomerically enriched products. rsc.orgresearchgate.net The pyrrolidine (B122466) ring is a fundamental component in the field of aminocatalysis, a cornerstone of organocatalysis that was recognized with the 2021 Nobel Prize in Chemistry. rsc.org

Enantioselective Catalysis utilizing 2,5-Dimethyl-3-phenyl-pyrrolidine Derivatives

Derivatives of chiral pyrrolidines are instrumental in a variety of enantioselective catalytic processes. They form the core of many organocatalysts and specialized ligands for metal-catalyzed reactions. rsc.orgresearchgate.net

Organocatalysis: Chiral cis-2,5-disubstituted pyrrolidine derivatives have been synthesized and successfully applied as organocatalysts. For instance, they have demonstrated high efficacy in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields (up to 91%) and high enantioselectivity (up to >99% ee). acs.org

Metal Catalysis: The chiral pyrrolidine framework is a key motif in the design of sophisticated ligands, such as phosphoramidites, used in enantioselective metal catalysis. rsc.orgresearchgate.net These ligands have been effectively used in transformations like the Trost enantioselective trimethylenemethane [3+2] cycloaddition and palladium-catalyzed atroposelective cross-coupling reactions. rsc.orgresearchgate.net

Cascade Reactions: A one-pot photo-enzymatic cascade process has been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds like pyrrolidine. This method integrates a light-driven cross-coupling reaction with biocatalytic carbene transfer to produce chiral α-functionalized phenylpyrrolidine compounds with superior stereoselectivity (up to 99% ee). hbku.edu.qa

The table below summarizes the performance of pyrrolidine-based catalysts in selected enantioselective reactions.

| Reaction Type | Catalyst/Ligand Type | Substrates | Yield | Enantioselectivity (ee) |

| Michael Addition | Chiral cis-2,5-disubstituted pyrrolidine | Nitromethane, α,β-unsaturated aldehydes | Up to 91% | >99% |

| Photo-enzymatic Cascade | Engineered Carbene Transferase | Aryl bromides, cyclic secondary amines | - | Up to 99% |

| C–H Insertion | Rhodium(II) complex | Donor–acceptor diazo precursors | High | High |

Synthesis of Complex Organic Molecules from Pyrrolidine Precursors

The chiral pyrrolidine scaffold is a valuable starting point for the total synthesis of complex and biologically active molecules, including natural products and pharmaceuticals. nih.gov

A notable example is the synthesis of the phenanthroindolizidine alkaloid, (−)-tylophorine . A concise, asymmetric synthesis of this natural product was achieved using a Palladium-catalyzed carboamination reaction. This key step generated an enantiomerically enriched 2-(arylmethyl)pyrrolidine derivative, which served as a crucial intermediate that was converted to the final product in two subsequent steps. nih.gov

Another complex molecule, Levormeloxifene (also known as Centchroman), incorporates a 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine structure. wikipedia.org This demonstrates the integration of the substituted pyrrolidine motif into more complex pharmaceutical agents.

Materials Science Applications (e.g., Polymer Chemistry, Supramolecular Assemblies)

While specific examples detailing the use of this compound in materials science are not extensively documented, the broader class of chiral pyrrolidine scaffolds shows significant potential in this field. Their inherent chirality and structural versatility make them attractive building blocks for creating advanced materials with unique properties. rsc.orgresearchgate.net

Incorporation into Polymeric Backbones

The integration of chiral units into polymer chains can impart unique properties to the resulting material, such as the ability to act as a heterogeneous catalyst. Porous organic polymers (POPs) are particularly interesting as they offer high stability and a large surface area. rsc.org

A "bottom-up" strategy has been used to create pyrrolidine-based chiral porous polymers (Py-CPPs). These materials are constructed from rigid three-dimensional monomers and possess uniformly distributed catalytic sites within their porous framework. Such Py-CPPs have been shown to be effective heterogeneous organocatalysts for asymmetric reactions conducted in water, highlighting a green chemistry approach. rsc.org The synthesis of these polymers often involves methods like the Sonogashira–Hagihara coupling reaction to build the extended, rigid network. rsc.org

Design of Supramolecular Structures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form larger, ordered structures. Chirality plays a crucial role in directing these assemblies, leading to the formation of complex architectures like helical fibers and nanotubes. acs.orgnih.gov

Chiral pyrrolidine-containing molecules can participate in self-assembly processes, where the chirality at the molecular level is transferred and amplified to the supramolecular level. researchgate.netnih.gov For example, naphthalimide derivatives functionalized with pyrrolidine can form supramolecular assemblies whose optical properties are tuned by the aggregation process. researchgate.net The formation of these structures is often driven by a combination of hydrogen bonding and π–π stacking interactions. acs.org The solvent environment can significantly influence the self-assembly process, enabling the formation of distinct chiral supramolecular polymers in different media. researchgate.net

Advanced Chemical Separations and Recognition

The ability to separate enantiomers is critical in the pharmaceutical industry. Chiral selectors are used in separation techniques like capillary electrophoresis (CE) to resolve racemic mixtures. Cyclodextrins are common chiral selectors used for this purpose.

A stereoselective method using capillary electrophoresis has been developed for the simultaneous separation of the enantiomers of methadone and its major metabolites, including 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) , a compound structurally related to this compound. ox.ac.ukrsc.org

In this method, various β-cyclodextrin derivatives were evaluated as additives to the background electrolyte. Optimal baseline resolution of the enantiomeric pairs was achieved using heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DMβCD). ox.ac.ukrsc.org The use of doubly coated capillaries can further enhance the separation efficiency, reducing analysis times significantly. ox.ac.ukrsc.org This work demonstrates the potential for pyrrolidine derivatives to be resolved using chiral separation techniques, a process reliant on the specific molecular recognition between the chiral analyte and the chiral selector.

The table below outlines the conditions for the chiral separation of methadone and its metabolites.

| Technique | Chiral Selector | Conditions | Application |

| Capillary Electrophoresis | Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DMβCD) | 1 mM DMβCD in 100 mM phosphate (B84403) buffer (pH 2.6) | Baseline resolution of methadone, EDDP, and EMDP enantiomers |

| Capillary Electrophoresis | (2-hydroxy)propyl-β-cyclodextrin (HPβCD) | 8 mM HPβCD in 100 mM phosphate buffer (pH 2.6) with coated capillary | Faster baseline resolution of methadone enantiomers |

Ligand Design in Coordination Chemistry (Non-catalytic, non-biological focus)

Structural Characterization of Metal-Pyrrolidine ComplexesAs no specific metal complexes with this compound have been synthesized according to available literature, there is no corresponding structural characterization data (e.g., X-ray crystallography, bond lengths, or bond angles) to report or tabulate.

Due to the absence of direct research on This compound for these specific topics, providing a detailed and factual article as requested is not feasible without violating the core requirements of scientific accuracy and strict adherence to the provided outline.

Future Perspectives in 2,5 Dimethyl 3 Phenyl Pyrrolidine Research

Emerging Synthetic Methodologies for Pyrrolidine (B122466) Scaffolds

The construction of the pyrrolidine core is a central theme in organic synthesis, with a continuous drive towards more efficient, atom-economical, and environmentally benign methods. Recent years have witnessed a surge in innovative strategies that are poised to redefine the synthesis of complex pyrrolidine derivatives like 2,5-Dimethyl-3-phenyl-pyrrolidine.

A significant trend is the increasing reliance on multicomponent reactions (MCRs) . These reactions, in which three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a powerful tool for generating molecular diversity. researchgate.net MCRs are particularly attractive for their high atom economy and reduction of waste compared to traditional multi-step syntheses. researchgate.net The development of novel MCRs provides a direct and efficient route to polysubstituted pyrrolidines. researchgate.net

Catalyst-based reactions are also at the forefront of innovation. The use of various catalysts, including those based on copper, cerium, iodine, and silver, has enabled the development of new synthetic pathways. researchgate.net For instance, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, followed by [3+2] dipolar cycloaddition reactions, presents a versatile and highly selective method for constructing functionalized pyrrolidines. researchgate.net This approach is notable for its mild reaction conditions and high diastereoselectivity.

Furthermore, the formation of pyrrolidine derivatives through azomethine ylide intermediates remains a robust and widely explored strategy. researchgate.net Innovations in this area include the use of ultrasound irradiation and microwave-assisted synthesis, which can accelerate reaction times and improve yields. researchgate.net These "green" chemistry approaches are becoming increasingly important in modern organic synthesis.

A notable recent development is the one-pot synthesis of densely functionalized pyrrolidinones via a Smiles-Truce cascade reaction. This metal-free process, involving the reaction of arylsulfonamides with cyclopropane (B1198618) diesters, proceeds through a nucleophilic ring-opening, an aryl transfer, and subsequent lactam formation. mdpi.com This method is operationally simple and provides rapid access to valuable pharmacophore structures. mdpi.com

The heterogeneous catalytic hydrogenation of substituted pyrroles offers another avenue to functionalized pyrrolidines. This method can achieve excellent diastereoselectivity, creating up to four new stereocenters in a single step. nih.gov The reaction is believed to proceed through a two-step hydrogenation sequence, where the initial reduction of a substituent directs the subsequent reduction of the pyrrole (B145914) ring. nih.gov

| Synthetic Methodology | Key Features | Potential for this compound Synthesis |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. researchgate.net | Direct, one-pot synthesis of the polysubstituted scaffold. |

| Catalyst-Based Reactions | High selectivity, mild reaction conditions, diverse catalyst options. | Stereocontrolled introduction of substituents. |

| Azomethine Ylide Cycloadditions | Robust and versatile for forming the pyrrolidine ring. | Access to a wide range of substituted derivatives. |

| Smiles-Truce Cascade | Metal-free, one-pot synthesis of pyrrolidinones. mdpi.com | Potential for creating related lactam structures. |

| Catalytic Hydrogenation of Pyrroles | High diastereoselectivity, creation of multiple stereocenters. nih.gov | Stereoselective reduction of a corresponding pyrrole precursor. |

Advancements in Stereoselective Control for Pyrrolidine Derivatives

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of pyrrolidine derivatives is of paramount importance. For a molecule like this compound, which possesses multiple stereocenters, precise control over the spatial arrangement of its substituents is crucial.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. Chiral pyrrolidine-based organocatalysts, often derived from proline, are capable of promoting a wide variety of transformations with high stereoselectivity. mdpi.comfrontiersin.org The design and synthesis of novel, structurally innovative organocatalysts continue to be a major focus, aiming to improve efficiency and expand the scope of applicable reactions. frontiersin.org The stereochemical outcome of these reactions is often rationalized by the formation of specific transition state assemblies stabilized by hydrogen bonding. mdpi.com

Dynamic kinetic resolution (DKR) combined with aza-Michael cyclization represents another sophisticated strategy for achieving high stereoselectivity. This approach has been successfully used to synthesize highly functionalized pyrrolidines with up to three stereogenic centers in good yields and with excellent diastereomeric and enantiomeric excesses. nih.gov A key feature of this method is the synergistic effect of a reversible aza-Henry reaction and the DKR-driven cyclization, where even moderately enantioselective steps can lead to highly enantioenriched products. nih.gov

The use of chiral auxiliaries attached to the nitrogen atom has been a long-standing strategy for controlling the stereochemistry of reactions on the pyrrolidine ring. More recent developments focus on the use of chiral N-tert-butanesulfinyl groups in 1-azadienes, which act as effective stereocontrolling elements in [3+2] cycloaddition reactions with azomethine ylides. ua.esacs.org This method allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. ua.esacs.org Computational studies have been instrumental in understanding the influence of the sulfinyl group on the diastereoselectivity of these reactions. ua.esacs.org

Furthermore, intramolecular iridium-catalyzed allylic aminations of homochiral starting materials have been shown to be a highly stereodivergent route to 2,5-disubstituted 3-hydroxypyrrolidines. mdpi.com By selecting the appropriate enantiomer of the chiral ligand, it is possible to control the relative stereochemistry of the substituents at the C2 and C5 positions. mdpi.com

| Stereoselective Strategy | Underlying Principle | Relevance for this compound |

| Organocatalysis | Use of small chiral organic molecules to catalyze reactions enantioselectively. mdpi.comfrontiersin.org | Precise control over the formation of stereocenters during ring construction or functionalization. |

| Dynamic Kinetic Resolution | Combination of a rapid racemization of the starting material with a stereoselective reaction. nih.gov | Synthesis of single stereoisomers from a mixture of diastereomers. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to guide the stereochemical outcome of a reaction. ua.esacs.org | Diastereoselective synthesis of the pyrrolidine ring. |

| Iridium-Catalyzed Allylic Amination | Stereodivergent synthesis based on the choice of chiral ligand. mdpi.com | Access to different diastereomers of the target molecule. |

Untapped Reactivity Patterns and Derivatization Opportunities

While the synthesis of the pyrrolidine core is well-explored, the selective functionalization of pre-existing, highly substituted pyrrolidine scaffolds like this compound presents ongoing challenges and opportunities. The specific arrangement of substituents in this molecule offers unique reactivity patterns that are yet to be fully harnessed.

A significant area for future exploration is the C(sp3)-H activation of the pyrrolidine ring. Recent studies have demonstrated the feasibility of palladium-catalyzed C-H arylation of proline derivatives, showcasing the potential for direct functionalization of the pyrrolidine backbone. nih.gov For this compound, this could enable the introduction of new substituents at the C4 position, further expanding its structural diversity.

The phenyl group at the C3 position serves as a versatile handle for derivatization. Standard electrophilic aromatic substitution reactions could be employed to introduce a wide range of functional groups onto the aromatic ring, thereby modulating the electronic and steric properties of the molecule. This could be particularly useful for structure-activity relationship (SAR) studies in a medicinal chemistry context. nih.govnih.gov

The nitrogen atom of the pyrrolidine ring is a key site for functionalization. While N-alkylation and N-acylation are common transformations, there is scope for exploring more complex derivatizations. For instance, the introduction of chiral auxiliaries or catalytically active moieties at the nitrogen position could lead to new organocatalysts or ligands for asymmetric synthesis.

Furthermore, the methyl groups at the C2 and C5 positions could potentially be functionalized, although this would likely require more forcing reaction conditions. Radical-based reactions or enzymatic transformations could offer pathways to hydroxylate or otherwise modify these positions.

| Potential Reaction Site | Type of Transformation | Potential Outcome |

| C4-H Bonds | C(sp3)-H Activation/Functionalization | Introduction of new substituents on the pyrrolidine ring. |

| C3-Phenyl Group | Electrophilic Aromatic Substitution | Modification of electronic and steric properties. |

| Nitrogen Atom | Derivatization with functional groups | Creation of new catalysts, ligands, or bioactive molecules. |

| C2/C5-Methyl Groups | Radical or Enzymatic Functionalization | Introduction of hydroxyl or other functional groups. |

Interdisciplinary Research Avenues (e.g., beyond traditional organic synthesis)

The unique structural and stereochemical features of pyrrolidine derivatives like this compound make them attractive candidates for a range of applications beyond their traditional role as synthetic intermediates.

In medicinal chemistry , the pyrrolidine scaffold is a well-established privileged structure, appearing in numerous approved drugs. nih.govfrontiersin.orgnih.govnih.gov There is significant potential for derivatives of this compound to exhibit a range of biological activities. For example, substituted pyrrolidines have been investigated as inhibitors of enzymes such as α-amylase and α-glucosidase for the management of diabetes, as well as inorganic pyrophosphatase inhibitors with antibacterial activity. nih.govnih.gov The specific substitution pattern of this compound could lead to novel interactions with biological targets.

The field of organocatalysis continues to be a major area of application for chiral pyrrolidines. mdpi.comfrontiersin.org By incorporating specific functional groups, this compound could be developed into a novel organocatalyst for asymmetric transformations. The steric and electronic properties of the phenyl and dimethyl groups would play a crucial role in determining the catalyst's efficiency and selectivity.

In materials science , the rigid, three-dimensional structure of substituted pyrrolidines makes them interesting building blocks for the construction of novel materials. For example, pyrrolidine-containing molecules have been incorporated into liquid crystalline materials, where their chiral nature can induce the formation of specific mesophases. There is also potential for their use in the development of novel polymers or as ligands for the creation of metal-organic frameworks (MOFs) with unique catalytic or sorption properties.

Computational chemistry plays an increasingly important role in understanding and predicting the properties and reactivity of molecules. ua.esacs.org In silico studies can be used to model the conformational preferences of this compound, predict its reactivity in various chemical transformations, and guide the design of new derivatives with specific biological or catalytic activities. nih.gov

| Research Area | Potential Application of this compound |

| Medicinal Chemistry | Development of novel enzyme inhibitors, antibacterial agents, or other therapeutics. nih.govnih.gov |

| Organocatalysis | Design of new chiral catalysts for asymmetric synthesis. mdpi.comfrontiersin.org |

| Materials Science | Creation of novel liquid crystals, polymers, or metal-organic frameworks. |

| Computational Chemistry | Prediction of reactivity, conformational analysis, and rational design of new derivatives. nih.govua.esacs.org |

Addressing Current Gaps in Fundamental Pyrrolidine Chemistry Research

Despite the significant progress in pyrrolidine chemistry, several fundamental challenges and knowledge gaps remain. Addressing these will be crucial for unlocking the full potential of this important class of heterocycles.

A major ongoing challenge is the development of more efficient and general methods for the stereoselective synthesis of polysubstituted pyrrolidines . nih.govua.esacs.org While many elegant methods exist, they are often limited in scope or require complex, multi-step syntheses. There is a need for new catalytic systems and synthetic strategies that can provide access to a wider range of stereoisomers with high selectivity and in a more straightforward manner.

The development of "green" and sustainable synthetic methods is another critical area. This includes the use of non-toxic and renewable starting materials, the development of catalyst-free reactions, and the use of environmentally benign solvents and reaction conditions. researchgate.net While progress has been made, particularly with the use of microwave and ultrasound-assisted synthesis, there is still much room for improvement.

A deeper understanding of the fundamental reactivity of substituted pyrrolidines is also needed. This includes a more systematic exploration of C-H activation strategies, as well as the development of new methods for the selective functionalization of different positions on the pyrrolidine ring. This knowledge will be essential for the rational design and synthesis of new pyrrolidine-based molecules with desired properties.

Finally, there is a need for more interdisciplinary research that bridges the gap between fundamental organic synthesis and applied fields such as medicinal chemistry, materials science, and chemical biology. By fostering collaborations between researchers in these different areas, it will be possible to accelerate the discovery and development of new pyrrolidine-based technologies.

| Research Gap | Future Direction |

| Stereoselective Synthesis | Development of more general and efficient catalytic methods for accessing all possible stereoisomers. nih.govua.esacs.org |

| Green Chemistry | Increased focus on sustainable starting materials, catalyst-free reactions, and benign reaction conditions. researchgate.net |

| Fundamental Reactivity | Systematic exploration of C-H activation and other selective functionalization strategies. |

| Interdisciplinary Collaboration | Fostering partnerships between synthetic chemists and researchers in applied fields to accelerate innovation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.